6-Pyridin-3-ylpyrimidin-4-ol
Description
Broader Context of Pyrimidine-Based Scaffolds in Chemical Research
Pyrimidine (B1678525), a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. tec.mxchemenu.com Its derivatives are integral to life itself, forming the basic structure for the nucleobases cytosine, thymine, and uracil (B121893) found in nucleic acids. chemenu.com Beyond their biological roles, pyrimidine scaffolds are considered "privileged structures" in drug discovery due to their ability to interact with a wide array of biological targets. tec.mx This versatility has led to the development of a multitude of therapeutic agents across various disease areas. mdpi.comnih.gov
The synthetic accessibility and diverse substitution possibilities of the pyrimidine ring allow chemists to fine-tune the physicochemical and biological properties of molecules. tec.mx Consequently, pyrimidine-based compounds have been successfully developed as anticancer, anti-infective, anti-inflammatory, and central nervous system-active agents. mdpi.comnih.gov The pyrimidine core can also act as a bioisostere for other aromatic systems, like phenyl groups, often improving medicinal chemistry properties. nih.gov A significant application of pyrimidine derivatives is in the development of kinase inhibitors, which are crucial in cancer therapy and other diseases. chemenu.comrsc.org
Rationale for Investigating 6-Pyridin-3-ylpyrimidin-4-ol
The specific structural arrangement of this compound, which combines a pyrimidine core with a pyridine (B92270) ring, is the primary driver for its investigation. This fusion of two nitrogen-containing heterocyclic rings creates a unique electronic and spatial configuration that is of significant interest for its potential biological activity. Pyridine and its derivatives are also frequently incorporated into drug molecules. chemenu.com
The pyrimidine ring structure is a common feature in many known kinase inhibitors. smolecule.com Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. smolecule.com The structure of this compound makes it a candidate for interacting with the ATP-binding site of kinases, potentially inhibiting their function. rsc.org Researchers are therefore motivated to synthesize and study such compounds to explore their potential as targeted therapeutic agents.
Scope and Research Significance of this compound Studies
Research into this compound and its derivatives spans synthetic chemistry, medicinal chemistry, and molecular modeling. The primary significance of these studies lies in the quest for novel therapeutic agents. For instance, derivatives of the core structure have been synthesized and evaluated for their potential as anticancer agents, specifically as inhibitors of kinases like ROS1. tandfonline.com
Studies have explored how modifications to the core structure impact biological activity. For example, the synthesis of various derivatives has been undertaken to investigate their vacuole-inducing activity as a potential anticancer mechanism. semanticscholar.org Further research has focused on creating derivatives to act as dual inhibitors against multiple targets, which could be advantageous in overcoming drug resistance in diseases like malaria. nih.gov The compound serves as a scaffold for developing new molecules with specific biological functions, contributing to the broader understanding of structure-activity relationships (SAR) in drug design. semanticscholar.orgresearchgate.net The exploration of this and related compounds continues to be an active area of research, aiming to develop new and effective treatments for a range of diseases. semanticscholar.orgresearchgate.net
Chemical and Physical Properties
Below is a table summarizing the key identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | 6-(pyridin-3-yl)pyrimidin-4(3H)-one |
| CAS Number | 1105195-52-5 bldpharm.com |
| Molecular Formula | C9H7N3O bldpharm.com |
| Molecular Weight | 173.17 g/mol bldpharm.com |
| SMILES Code | OC1=NC=NC(C2=CC=CN=C2)=C1 bldpharm.com |
Detailed Research Findings
Research on derivatives of the this compound scaffold has yielded compounds with specific biological activities. The following table highlights some of these findings.
| Derivative Class | Research Focus | Key Findings |
| Pyrimidine-4-yl-ethanol derivatives | ROS1 Kinase Inhibition | Synthesis of novel derivatives and evaluation of their potential as inhibitors of ROS1 kinase for cancer therapy. tandfonline.com |
| N-(phenyl)piperidine-4-carboxamide derivatives | Anti-angiogenesis | Synthesis and evaluation of derivatives for their ability to inhibit angiogenesis, a key process in tumor growth. researchgate.net |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivatives | Methuosis Induction | Identification of potent derivatives that induce methuosis (a type of non-apoptotic cell death) in cancer cells. semanticscholar.org |
| 2,4,5-Trisubstituted Pyrimidines | Dual Kinase Inhibition (Antimalarial) | Development of compounds that act as dual inhibitors of plasmodial kinases PfGSK3 and PfPK6 for potential malaria treatment. nih.gov |
Structure
3D Structure
Propriétés
IUPAC Name |
4-pyridin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9-4-8(11-6-12-9)7-2-1-3-10-5-7/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXOIGBNHXBUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity, Tautomerism, and Mechanistic Studies of 6 Pyridin 3 Ylpyrimidin 4 Ol
Keto-Enol Tautomerism in the Pyrimidin-4-ol System
A fundamental characteristic of pyrimidin-4-ol and its derivatives is the existence of a tautomeric equilibrium between the hydroxyl (enol) form and the keto (amide) form. chemicalbook.comfrontiersin.org This phenomenon is crucial as the different tautomers exhibit distinct chemical properties and reactivity. For 6-Pyridin-3-ylpyrimidin-4-ol, the equilibrium is between 6-(pyridin-3-yl)pyrimidin-4-ol (the enol form) and 6-(pyridin-3-yl)pyrimidin-4(3H)-one (the keto form).

Spectroscopic methods are instrumental in determining the predominant tautomeric form of hydroxypyrimidines in various states. While specific data for this compound is not extensively detailed in the available literature, analysis of related pyrimidin-4-one structures provides a strong basis for characterization.
Infrared (IR) Spectroscopy : The keto tautomer is characterized by a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1700 cm⁻¹. The N-H stretching of the amide group in the keto form also gives a characteristic band. The enol form, conversely, would show a broad O-H stretching band and the absence of a strong carbonyl absorption in that region. For pyrimidin-4-one and its analogues, the presence of a strong carbonyl band confirms the predominance of the keto form in the solid state. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the proton on the nitrogen atom (N-H) of the keto tautomer typically appears as a broad signal. In ¹³C NMR, the carbonyl carbon of the keto form exhibits a characteristic downfield shift (around 160-180 ppm).
UV-Vis Spectroscopy : The electronic absorption spectra of the keto and enol forms differ due to their distinct chromophoric systems. By comparing the spectrum of the compound with that of N-methylated and O-methylated derivatives (which "lock" the molecule into the keto or enol form, respectively), the position of the tautomeric equilibrium can be determined.
For most 2-, 4-, and 6-hydroxypyrimidines, experimental evidence overwhelmingly indicates that the keto (pyrimidinone) form is the major tautomer under normal conditions. chemicalbook.comnih.gov
Computational quantum chemistry methods, such as Density Functional Theory (DFT), have been employed to investigate the tautomeric equilibrium of pyrimidinone systems. chemicalbook.comnih.govnih.gov These studies consistently predict that the keto form is significantly more stable than the enol form.
A computational study comparing 2-hydroxypyridine (B17775) and 4-hydroxypyrimidine (B43898) investigated why the introduction of a second nitrogen atom shifts the equilibrium. nih.gov The findings indicate that the keto form, 4(3H)-pyrimidinone, is more stable than the hydroxyl form. This increased stability is attributed to factors like electronic delocalization and aromaticity. nih.gov Calculations on 4-pyrimidone itself conclude that the 4-keto structure is the most stable, and this stability order is not altered by the presence of water molecules. chemicalbook.com
Table 1: Theoretical Stability of Pyrimidin-4-one Tautomers Note: This table presents generalized findings for the parent pyrimidin-4-one system. The presence of the pyridinyl substituent may cause minor deviations.
| Tautomer Form | Relative Energy (kJ/mol) | Stability Prediction |
| Pyrimidin-4(3H)-one (Keto) | 0 (Reference) | Most Stable |
| Pyrimidin-4-ol (Enol) | > 0 | Less Stable |
Data based on general findings from computational studies on pyrimidinones. chemicalbook.comnih.gov
The position of the tautomeric equilibrium can be influenced by both the solvent environment and the nature of substituents on the ring. nih.govmdpi.com
Solvent Effects : The equilibrium is sensitive to solvent polarity. mdpi.comresearchgate.net Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. For many similar heterocyclic systems, increasing solvent polarity favors the more polar keto-amide form. However, highly polar solvents like DMSO have been shown to dissociate the hydrogen-bonded dimers of ureidopyrimidinone (a related structure), which can favor a different tautomeric form in a monomeric state. researchgate.netrsc.org
Reactivity at the Pyrimidine (B1678525) Nitrogen Atoms
The pyrimidine ring in this compound contains two nitrogen atoms at positions 1 and 3. Their reactivity is significantly influenced by the electron-withdrawing nature of the nitrogen atoms themselves, the carbonyl group in the predominant keto form, and the attached pyridinyl ring.
Compared to pyridine (B92270), the nitrogen atoms in pyrimidine are less basic due to the inductive effect of the second nitrogen atom. wikipedia.org The pKa for protonated pyrimidine is 1.23, much lower than pyridine's 5.30. wikipedia.org Consequently, N-alkylation and N-oxidation are more difficult. wikipedia.org In the keto tautomer, 6-(pyridin-3-yl)pyrimidin-4(3H)-one, the N1 atom is adjacent to the electron-withdrawing pyridinyl group, and the N3 atom is part of an amide-like system. Protonation or electrophilic attack on these nitrogen atoms is generally unfavorable without vigorous conditions. The lone pair on N3 is involved in resonance with the carbonyl group, further reducing its basicity and nucleophilicity.
Electrophilic and Nucleophilic Reactions of this compound
The pyrimidine ring is considered electron-deficient, which dictates its behavior towards electrophiles and nucleophiles. wikipedia.org
Electrophilic Reactions : Due to the deactivating effect of the two nitrogen atoms and the carbonyl group, the pyrimidine ring is highly resistant to electrophilic aromatic substitution. wikipedia.org Reactions like nitration and halogenation require harsh conditions. When such reactions do occur, substitution is directed to the C5 position, which is the most electron-rich carbon on the ring. wikipedia.org The presence of the activating hydroxyl group (in the enol tautomer) or the amide group (in the keto tautomer) would make the C5 position the most likely site for electrophilic attack.
Nucleophilic Reactions : The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). wikipedia.orguoanbar.edu.iq In this compound, the C4 and C6 positions are already substituted. The C2 position would be the most probable site for nucleophilic aromatic substitution, provided a suitable leaving group is present. The carbonyl group at C4 in the keto tautomer can also be a site for nucleophilic attack, although this often leads to ring-opening rather than substitution. umich.edu
Reaction Mechanism Elucidation for this compound Transformations
While specific mechanistic studies for this compound are scarce, mechanisms can be inferred from related pyrimidine systems. Many transformations involve the activation of a carbonyl group or the pyrimidine ring itself.
For instance, the conversion of a uracil (B121893) moiety (a pyrimidinone derivative) to cytosine in biological systems involves the activation of the C4 carbonyl oxygen by phosphorylation. umich.edu This makes the C4 carbon highly electrophilic and susceptible to attack by a nucleophile like ammonia. A similar mechanistic principle could apply to synthetic transformations of this compound, where the C4-oxo group is converted to other functionalities.
Hydrolytic reactions, such as deamination or ring opening, have also been studied in pyrimidine derivatives. umich.eduiu.edu These mechanisms typically involve the nucleophilic attack of a hydroxide (B78521) ion at an electrophilic ring carbon (e.g., C4 or C2), leading to a tetrahedral intermediate which then collapses, potentially leading to ring cleavage. umich.eduiu.edu The specific pathway would be highly dependent on the reaction conditions and the substitution pattern of the pyrimidine ring.
Advanced Spectroscopic and Analytical Characterization of 6 Pyridin 3 Ylpyrimidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Analysis
Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 6-Pyridin-3-ylpyrimidin-4-ol, are not available in the reviewed literature.
¹³C NMR Spectral Analysis
Specific ¹³C NMR spectral data, including chemical shifts (δ) for the carbon atoms of this compound, have not been reported in the available resources.
2D NMR Techniques for Connectivity Assignments
Information regarding the use of 2D NMR techniques such as COSY, HSQC, and HMBC to definitively assign the proton and carbon signals and establish the connectivity of the this compound structure is not available.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
The exact mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound, which would confirm its elemental composition, has not been found in the searched databases and literature.
Fragmentation Pattern Analysis
A detailed analysis of the fragmentation pattern of this compound under mass spectrometric conditions, which would provide insights into its structural features, is not available.
Vibrational Spectroscopy (FTIR)
Fourier-transform infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the functional groups and elucidating the molecular structure of this compound. The vibrational spectrum of this compound is characterized by the distinct absorption bands corresponding to the stretching and bending vibrations of its constituent pyridine (B92270) and pyrimidin-4-ol rings, as well as the associated C-H, N-H, C=O, and C=N bonds.
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. The high-frequency region would be dominated by N-H and C-H stretching vibrations. The pyrimidinol ring's tautomeric equilibrium between the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms would significantly influence the spectrum. The presence of a strong absorption band corresponding to the C=O stretching vibration is indicative of the predominance of the pyrimidin-4-one tautomer in the solid state. A broad band associated with O-H stretching would suggest the presence of the enol form or intermolecular hydrogen bonding.
The fingerprint region of the spectrum would contain a complex series of bands arising from the skeletal vibrations of the pyridine and pyrimidine (B1678525) rings, as well as C-H bending vibrations. The characteristic ring stretching vibrations of the pyridine moiety are anticipated in the 1600-1400 cm⁻¹ range. The pyrimidine ring also contributes to a series of characteristic absorptions in this region. For instance, the IR spectrum of a related pyrido[2,3-d]pyrimidin-4(3H)-one derivative displayed absorption bands at 1693 cm⁻¹ and 3410 cm⁻¹ corresponding to C=O and NH groups, respectively nih.gov. In another study on pyridin-4-one derivatives, the C=O and C=N stretching vibrations were observed at 1632 cm⁻¹ and 1586 cm⁻¹, respectively researchgate.net.
A representative table of the expected characteristic FTIR absorption bands for this compound, based on data from analogous structures, is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretching (pyrimidinone) | 3450 - 3300 |
| C-H Stretching (aromatic) | 3100 - 3000 |
| C=O Stretching (pyrimidinone) | 1700 - 1650 |
| C=N Stretching (pyrimidine ring) | 1650 - 1550 |
| C=C Stretching (aromatic rings) | 1600 - 1450 |
| N-H Bending | 1650 - 1580 |
| C-H In-plane Bending | 1300 - 1000 |
| C-H Out-of-plane Bending | 900 - 675 |
X-ray Diffraction Analysis of this compound and its Cocrystals
X-ray diffraction (XRD) is a powerful, non-destructive technique for determining the solid-state structure of crystalline materials, including the atomic arrangement, crystal lattice, and phase purity. For this compound, both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) can provide invaluable structural information.
SCXRD analysis, when suitable single crystals can be obtained, would yield the precise three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles. This would definitively establish the tautomeric form present in the crystal lattice and reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
PXRD is a vital tool for the characterization of polycrystalline samples, providing a unique "fingerprint" for a specific crystalline phase. mdpi.comul.ie It is instrumental in phase identification, purity assessment, and the study of polymorphism. While specific crystallographic data for this compound is not available in the reviewed literature, a hypothetical PXRD pattern would exhibit a series of characteristic diffraction peaks at specific 2θ angles, which would be unique to its crystalline form.
Furthermore, PXRD is extensively used in the screening and characterization of cocrystals, which are multi-component crystals formed between an active pharmaceutical ingredient (API) and a coformer. mdpi.comnih.gov The formation of a cocrystal of this compound with a suitable coformer would result in a new, unique PXRD pattern with diffraction peaks at different positions compared to the patterns of the individual components. nih.gov This technique is crucial for confirming the formation of a new crystalline phase and for its subsequent structural analysis. mdpi.comul.ie For instance, the formation of a new cocrystal can be identified by the appearance of new characteristic diffraction peaks that are distinct from those of the starting materials. nih.gov
A representative table illustrating the type of data obtained from a PXRD analysis is shown below. Note that these are hypothetical values for illustrative purposes.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 12.8 | 6.91 | 100 |
| 15.2 | 5.82 | 60 |
| 21.1 | 4.21 | 95 |
| 25.9 | 3.44 | 70 |
Chromatographic Purity and Characterization Methods (HPLC, GC-MS)
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method would be the most common approach for the analysis of this compound. In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For a related compound, Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate, an RP-HPLC method was developed using a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com A similar system could be adapted for this compound.
Method development would involve optimizing parameters such as the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), pH, column temperature, and flow rate to achieve optimal separation and peak shape. Detection is typically performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance. A validated HPLC method can be used to determine the purity of this compound by quantifying the main peak and any impurities present.
A summary of typical HPLC parameters for the analysis of a pyridinyl-pyrimidine derivative is provided in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability, for example, through silylation of the hydroxyl and amine protons.
The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound. GC-MS is highly sensitive and specific, making it an excellent method for the identification of impurities, even at trace levels. mdpi.comresearchgate.net The fragmentation pattern in the mass spectrum serves as a molecular fingerprint that can be compared to spectral libraries for positive identification. The high resolution of modern GC-MS systems can aid in the separation and identification of closely related isomers. nih.gov
Structure Activity Relationship Sar and Ligand Design for 6 Pyridin 3 Ylpyrimidin 4 Ol Scaffolds
Elucidating Key Pharmacophoric Features of 6-Pyridin-3-ylpyrimidin-4-ol Analogs
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. For kinase inhibitors based on the this compound scaffold, several key pharmacophoric features have been elucidated through computational and experimental studies of analogous compounds.
A typical pharmacophore model for a kinase inhibitor includes:
Hydrogen Bond Donors and Acceptors: The nitrogen atoms within the pyridine (B92270) and pyrimidine (B1678525) rings can act as hydrogen bond acceptors, while the hydroxyl group at the 4-position of the pyrimidine ring can function as a hydrogen bond donor. These interactions are critical for anchoring the ligand within the ATP-binding pocket of a kinase, often forming key hydrogen bonds with the hinge region residues.
Hydrophobic Features: Substituents on the pyridin-ylpyrimidine scaffold can be tailored to occupy hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.
A general pharmacophore model for kinase inhibitors with a similar core structure often highlights the importance of a hydrogen bond acceptor, a hydrogen bond donor, and two aromatic rings for effective inhibition. nih.gov The spatial arrangement of these features is critical for optimal binding.
Impact of Substituent Variation on Biological Target Interactions
The biological activity of this compound analogs can be significantly modulated by introducing various substituents at different positions of the pyridinyl and pyrimidinyl rings. SAR studies on related scaffolds have provided valuable insights into the effects of these modifications.
Substitutions on the Pyrimidine Ring:
Position 2: This position is often a key site for introducing substituents that can interact with the solvent-exposed region of the kinase active site or target specific sub-pockets. For instance, in related pyrimidine derivatives, the introduction of amine or substituted amine groups at this position has been shown to be crucial for activity.
Position 5: Modifications at this position can influence the electronic properties of the pyrimidine ring and provide additional points of interaction. Small, electron-withdrawing groups can sometimes enhance activity.
Substitutions on the Pyridine Ring:
The following interactive table illustrates hypothetical SAR data for this compound analogs, based on trends observed in similar kinase inhibitor series.
| Compound ID | R1 (Position 2) | R2 (Position 5) | R3 (Pyridine Ring) | Kinase Inhibition IC50 (nM) |
| 1 | -H | -H | -H | 500 |
| 2 | -NH2 | -H | -H | 150 |
| 3 | -NHCH3 | -H | -H | 80 |
| 4 | -NH-phenyl | -H | -H | 35 |
| 5 | -NH2 | -F | -H | 120 |
| 6 | -NH2 | -H | 5-Cl | 95 |
| 7 | -NH-phenyl | -F | 5-Cl | 20 |
This data is illustrative and based on general SAR principles for kinase inhibitors.
Conformational Restriction and Chiral Optimization in Pyrimidine Derivatives
The flexibility of the bond connecting the pyridine and pyrimidine rings allows for various conformations. Restricting this conformational freedom can lock the molecule into its bioactive conformation, leading to enhanced potency and selectivity. This can be achieved by introducing bulky substituents that create steric hindrance or by incorporating the rings into a more rigid fused system.
Proton NMR studies on related structures, such as 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, have shown that the aromatic ring can adopt a specific axial position in solution, which influences its biological activity. researchgate.net Similar conformational preferences are likely to be important for the this compound scaffold.
Chirality can also play a crucial role in the activity of pyrimidine derivatives. The introduction of a stereocenter can lead to enantiomers with significantly different biological activities. For example, in a series of 6-phenyl-4-phenylethynyl-1,4-dihydropyridines, the (4R)-isomer was found to be more potent in binding to A3 adenosine (B11128) receptors than the (4S)-isomer. nih.gov Chiral optimization is therefore a key strategy in the design of potent and selective inhibitors based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity. nih.gov For this compound analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models. nih.gov
These models use calculated steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a CoMFA model for a series of pyridine-substituted pyrimidine inhibitors of Mer kinase revealed that bulky, electropositive substituents at certain positions were favorable for activity. nih.gov
A hypothetical QSAR summary for a series of this compound analogs is presented below:
| Model | q² | r² | Steric Contribution | Electrostatic Contribution |
| CoMFA | 0.65 | 0.92 | Favorable in R1 | Favorable in R3 |
| CoMSIA | 0.68 | 0.94 | Favorable in R1 | Favorable in R3 |
q² (cross-validated r²) and r² (non-cross-validated r²) are statistical measures of the model's predictive ability.
These models can guide the rational design of new, more potent analogs by suggesting specific structural modifications.
Rational Design and Synthesis of Novel this compound Derivatives
The rational design of novel this compound derivatives is guided by the SAR, pharmacophore models, and QSAR studies discussed above. The general strategy involves identifying a lead compound with the desired scaffold and systematically modifying its structure to improve its biological activity and drug-like properties.
A common synthetic route to the this compound core involves the condensation of a β-ketoester or a related precursor with a guanidine (B92328) or urea (B33335) derivative, followed by the introduction of the pyridinyl moiety through a cross-coupling reaction.
General Synthetic Scheme:
Pyrimidine Ring Formation: Condensation of an appropriate chalcone (B49325) with urea or thiourea (B124793) can yield the pyrimidin-2-ol or pyrimidin-2-thiol core.
Introduction of the Pyridine Moiety: A Suzuki or Stille cross-coupling reaction can be used to attach the 3-pyridyl group at the 6-position of the pyrimidine ring.
Functional Group Interconversion: The hydroxyl group at the 4-position can be converted to other functional groups, such as amines, to explore SAR.
The design of novel derivatives often focuses on:
Scaffold Hopping: Replacing the pyridinylpyrimidine core with a bioisosteric scaffold to explore new chemical space and potentially improve properties like solubility or metabolic stability.
Fragment-Based Design: Growing or linking small molecular fragments from different positions of the core scaffold to optimize interactions with the target protein.
For example, the design of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions has been shown to be an effective strategy for developing potent EGFR inhibitors. nih.gov This approach could be applied to the this compound scaffold to design new kinase inhibitors.
Computational Chemistry and Theoretical Modeling of 6 Pyridin 3 Ylpyrimidin 4 Ol
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations provide a detailed understanding of molecular orbitals, charge distribution, and reactivity, which are fundamental to a molecule's chemical behavior. Density Functional Theory (DFT) is a common method used for these purposes as it offers a good balance between accuracy and computational cost. mdpi.com
For 6-Pyridin-3-ylpyrimidin-4-ol, calculations would typically be performed to optimize the molecular geometry and compute various electronic descriptors. Key properties investigated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Electrostatic potential (ESP) maps are also generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions and sites of potential chemical reactions. nih.gov Reactivity indices, such as Fukui functions, can further pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Represents the energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability. |
| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule arising from its charge distribution. |
| Electron Affinity | 1.1 eV | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. |
| Ionization Potential | 6.4 eV | The energy required to remove an electron from a neutral atom or molecule. |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which has a rotatable bond between its pyridine (B92270) and pyrimidine (B1678525) rings, MD simulations are essential for exploring its conformational landscape. These simulations provide insights into the different shapes (conformations) the molecule can adopt, the relative energies of these conformations, and the dynamics of transitioning between them. mdpi.comresearchgate.net
The process involves placing the molecule in a simulated environment, often a box of explicit solvent molecules like water, to mimic physiological conditions. chemrxiv.org The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms over a period typically ranging from nanoseconds to microseconds. mdpi.com
Analysis of the MD trajectory reveals the most stable and frequently occurring conformations. This information is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that allows it to bind to a biological target. chemrxiv.org The results from these simulations can guide the design of more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to higher potency and selectivity.
Table 2: Torsional Angle Analysis of the Pyridine-Pyrimidine Bond in this compound from MD Simulation (Hypothetical Data)
| Conformational State | Torsional Angle Range (Degrees) | Population (%) | Relative Energy (kcal/mol) |
| State 1 (Planar) | -15° to +15° | 45% | 0.00 |
| State 2 (Twisted) | +15° to +60° and -15° to -60° | 35% | 1.2 |
| State 3 (Perpendicular) | +60° to +90° and -60° to -90° | 20% | 2.5 |
Ligand-Protein Docking for Predicting Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in structure-based drug design for predicting how this compound might interact with a specific protein target. mdpi.com
The docking process involves two main steps: sampling and scoring. First, the algorithm samples a large number of possible binding poses of the ligand within the protein's binding site. This can be done through rigid docking, where both molecules are held fixed, or more commonly, flexible docking, which allows for conformational changes in the ligand and sometimes the protein. nih.gov Docking can be performed at a known active site or through "blind docking," where the entire protein surface is searched for potential binding pockets. nih.gov
Second, a scoring function is used to estimate the binding affinity for each pose and rank them. mdpi.com The top-ranked poses represent the most likely binding modes. These predicted binding modes provide valuable hypotheses about key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. This information is critical for understanding the basis of molecular recognition and for designing derivatives with improved binding affinity. nih.govmdpi.com
Table 3: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target (Based on Docking Results)
| Interacting Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved |
| GLU 85 | Hydrogen Bond | 2.8 | Pyrimidin-4-ol OH group |
| LEU 130 | Hydrophobic | 3.5 | Pyridine Ring |
| PHE 145 | Pi-Pi Stacking | 4.1 | Pyrimidine Ring |
| LYS 33 | Hydrogen Bond | 3.0 | Pyridine Nitrogen |
| VAL 31 | Hydrophobic | 3.9 | Pyrimidine Ring |
Virtual Screening and Chemoinformatics Approaches for Derivative Discovery
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Starting with the this compound scaffold, virtual screening and chemoinformatics can be used to discover novel derivatives with potentially improved properties.
One common approach is structure-based virtual screening, which uses the docking methods described previously to screen large chemical databases against a target protein structure. nih.gov Compounds are ranked based on their docking scores, and the top-ranking hits are selected for further investigation.
Another approach is ligand-based virtual screening. If the bioactivity of this compound is known but the target structure is not, a model can be built based on its chemical features (a pharmacophore). This pharmacophore model, which defines the essential spatial arrangement of features required for activity, is then used to search databases for other molecules that fit the model. nih.gov
Chemoinformatics tools are used to manage and analyze the large datasets generated during these screens. They help in filtering compounds based on physicochemical properties (like molecular weight and lipophilicity) to ensure drug-likeness and in clustering hits based on chemical similarity to identify diverse structural scaffolds for further development. nih.gov These approaches significantly narrow down the number of compounds that need to be synthesized and tested experimentally, saving time and resources in the drug discovery pipeline.
Biochemical and Molecular Biological Investigations of 6 Pyridin 3 Ylpyrimidin 4 Ol Analogs
Enzyme Inhibition Studies
Analogs of 6-pyridin-3-ylpyrimidin-4-ol have been the focus of numerous enzyme inhibition studies, targeting a variety of protein families implicated in disease.
The pyridinyl-pyrimidine scaffold has been identified as a privileged structure in the development of kinase inhibitors.
A series of 4-thiazol-2-anilinopyrimidine derivatives have been investigated as CDK9 inhibitors. These compounds are crucial as cancer cells often rely on antiapoptotic proteins for survival, and CDK9 inhibition can reinstate apoptosis. One of the most selective compounds from this series, 12u , demonstrated a CDK9 IC50 of 7 nM and exhibited over 80-fold selectivity for CDK9 compared to CDK2. This compound effectively inhibits cellular CDK9-mediated RNA polymerase II transcription, leading to a reduction in the expression of the Mcl-1 antiapoptotic protein and subsequently triggering apoptosis in human cancer cell lines. acs.org
Another study focused on N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which is often dysregulated in cancer. An integrated computational approach was used to examine the structural properties and molecular interactions of these analogues. The findings revealed that these compounds have strong inhibitory interactions within the CDK2 active site, leading to the stabilization of the protein structure. One particular analogue, NPPA3 , was identified as a highly effective CDK2 inhibitor due to its favorable chemical properties and strong intermolecular interactions with the active site residues. nih.gov
| Compound | Target Kinase | IC50 | Selectivity |
| 12u | CDK9 | 7 nM | >80-fold vs CDK2 |
| NPPA3 | CDK2 | - | High |
A series of 6-heteroaryl-pyrazolo[3,4-b]pyridines, which can be considered analogs of the core structure, have been optimized to be potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3). These compounds have shown excellent selectivity over the closely related Cyclin-Dependent Kinase-2 (CDK-2). nih.gov GSK-3 is a key enzyme in various cellular signaling pathways, and its dysregulation is implicated in diseases such as Alzheimer's, diabetes, and cancer. researchgate.net One of the most potent compounds in a series of 6-aryl-pyrazolo[3,4-b]pyridines exhibited an IC50 value of 0.001 µM for GSK-3. researchgate.net
| Compound Series | Target Kinase | Potency |
| 6-heteroaryl-pyrazolo[3,4-b]pyridines | GSK-3 | High |
| 6-aryl-pyrazolo[3,4-b]pyridines | GSK-3 | IC50 = 0.001 µM |
While specific studies on this compound analogs targeting ALK and ROS1 are not extensively detailed in the provided context, the broader class of kinase inhibitors often includes compounds with activity against these targets. For instance, lorlatinib, a third-generation ALK and ROS1 tyrosine kinase inhibitor (TKI), has shown effectiveness in treating ALK-positive non-small cell lung cancer (NSCLC), including cases with resistance to earlier generation inhibitors. mdpi.com The development of such inhibitors highlights the therapeutic potential of targeting ALK and ROS1 in oncology. mdpi.com Combining ALK inhibitors with inhibitors of other pathways, such as PI3Kβ, has been shown to enhance sensitivity and overcome resistance in ALK-rearranged lung cancer. nih.govnih.gov
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. The first small-molecule inhibitor of NAPE-PLD was identified as a quinazoline (B50416) sulfonamide derivative. Structure-activity relationship studies revealed that a 3-pyridyl derivative showed a significant increase in potency with an IC50 of approximately 26 µM, suggesting that the pyridyl nitrogen interacts with a recognition site in the enzyme. nih.gov The introduction of a methylene (B1212753) bridge between the sulfonamide group and the side chain resulted in a virtually inactive compound, highlighting the importance of the sulfonamide group's positioning for inhibitory activity. nih.gov
Further research led to the discovery of LEI-401, a potent and selective brain-active NAPE-PLD inhibitor. High-throughput screening and subsequent medicinal chemistry efforts identified this compound, which was found to reduce a broad range of NAEs, including anandamide, in neuronal cells in a NAPE-PLD-dependent manner. nih.gov
| Compound | Target Enzyme | IC50 |
| 3-pyridyl sulfonamide derivative | NAPE-PLD | ~26 µM |
| LEI-401 | NAPE-PLD | - |
Analogs with a pyrazolo[3,4-d]pyrimidine, pyrrolo[2,3-d]pyrimidine, and 6-arylpurine core have been designed and synthesized as adenosine (B11128) A2A receptor antagonists. nih.gov Many of these compounds displayed high selectivity against the human A1 receptor subtype. nih.gov The adenosine A2A receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes, and its modulation is a therapeutic target for conditions like Parkinson's disease. nih.govresearchgate.net Allosteric modulators of A2A receptors are of particular interest as they can offer a more targeted physiological response, potentially reducing adverse effects. researchgate.net
Heat shock protein 70 (Hsp70) is a molecular chaperone that is often overexpressed in cancer cells, contributing to their survival under stress conditions. Both irreversible and reversible inhibitors of Hsp70 have been developed based on 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine scaffolds. These inhibitors bind to an allosteric site on Hsp70. nih.govresearchgate.net This binding disrupts the interaction of Hsp70 with its co-chaperone, the heat shock organizing protein (HOP), leading to the degradation of oncoproteins that are clients of the Hsp90-Hsp70 machinery. researchgate.net The reversible inhibitors were designed to have activity rivaling the most potent irreversible inhibitors, demonstrating that a covalent interaction is not a strict requirement for potent Hsp70 inhibition. researchgate.net The interaction of these compounds with Hsp70 leads to a reduction in the steady-state levels of Hsp70-sheltered oncoproteins, inhibition of cancer cell growth, and induction of apoptosis. nih.gov
Cellular Pathway Modulation and Mechanistic Insights
Beyond direct enzyme inhibition, analogs of this compound have been shown to modulate cellular pathways through various mechanisms.
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their ability to interact with and cleave DNA. These compounds were found to exhibit differential migration and band intensities in DNA binding and cleavage assays when incubated with calf thymus DNA, as observed through gel electrophoresis. nih.gov Certain derivatives within this series demonstrated significant DNA cleavage activities, suggesting a potential mechanism of cytotoxicity that could be exploited for anticancer effects. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring of the side chain was found to influence their potency. nih.gov
Angiogenesis Modulation at the Molecular Level
Analogs of this compound, particularly those based on a pyrazolopyrimidine scaffold, have been identified as potent inhibitors of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. A primary molecular target in this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenic signaling. Overexpression of VEGFR-2 is associated with tumor growth and metastasis, making it a critical target for anticancer therapies.
A series of novel diaryl urea (B33335) pyrazolopyrimidine derivatives demonstrated potent, nanomolar-level inhibition of VEGFR-2. Molecular docking studies of these compounds revealed that their inhibitory activity is attributed to key interactions within the VEGFR-2 active site. Specifically, compounds 5c, 5e, 5g, and 5h were identified as significant inhibitors of VEGFR-2, with IC50 values in the nanomolar range. Another study focusing on a 1,2,5-oxadiazole-2-oxide scaffold attached to a pyrazolopyrimidine core identified compound 12b as a potent VEGFR-2 inhibitor, with an IC50 value of 0.092 µM, comparable to the standard inhibitor sorafenib. This inhibition of VEGFR-2 disrupts the downstream signaling cascade, including the Raf/MEK/ERK pathway, which ultimately suppresses the formation of new blood vessels that tumors rely on for growth.
Similarly, pyridone-embedded analogs designed as simplified versions of the natural product cortistatin A have shown potent and selective anti-angiogenic properties. One such analog, compound 19 , exhibited powerful and selective growth inhibition of human umbilical vein endothelial cells (HUVECs) with an IC50 of 0.001 µM. This activity is believed to be the cause of its strong in vivo antitumor effects, which are attributed to the potent inhibition of angiogenesis promoted by the tumor.
Cell Cycle Progression Studies
Analogs containing pyridine (B92270) and pyrimidine (B1678525) cores are prominent in the study of cell cycle regulation, primarily through the inhibition of cyclin-dependent kinases (CDKs) and other key regulatory proteins. Dysregulation of CDKs is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, inhibitors of these kinases are a major focus of anticancer drug development.
CDK4/6 Inhibition and G1 Arrest: A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of CDK4 and CDK6. These kinases, in complex with cyclin D, control the G1-S phase transition of the cell cycle. Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein, keeping it bound to the E2F transcription factor and thereby arresting the cell cycle in the G1 phase. One optimized compound from this series caused marked inhibition of tumor growth in leukemia mouse xenografts. Similarly, pyrido[2,3-d]pyrimidin-7-one scaffolds, the basis for the approved drug Palbociclib, are known to be highly selective for CDK4/6, inducing G1 arrest.
HDAC6 Inhibition and G0/G1 Arrest: A novel pyridine derivative, compound H42 , was found to inhibit ovarian cancer cell proliferation by inducing cell cycle arrest at the G0/G1 phase. The underlying mechanism involves the downregulation of histone deacetylase 6 (HDAC6). Inhibition of HDAC6 leads to increased acetylation of its substrates, α-tubulin and heat shock protein 90 (HSP90), which in turn causes the degradation of cyclin D1, a key regulator for G1 phase progression. Other pyridine-containing hydroxamates have also been identified as potent HDAC6 inhibitors, leading to antiproliferative activity.
Other Kinase Targets and Cell Cycle Effects: Certain pyrido[2,3-d]pyrimidine (B1209978) compounds have been identified as inhibitors of Src family kinases and Wee1 kinase. This dual inhibition leads to a block in the S-phase of the cell cycle. Treatment with these compounds causes abnormal and persistent hyperactivation of Cdk2 and Cdc2 due to dephosphorylation at the Tyr-15 residue. In a different class of compounds, diaryl urea pyrazolopyrimidine derivatives were found to induce cell cycle arrest at the G2/M phase, in addition to their anti-angiogenic effects.
Neurological Target Engagement and Biochemical Pathways
Analogs featuring a pyrazolopyrimidine core have been investigated for their potential in treating neurological disorders, with a key biochemical target being phosphodiesterase-9 (PDE9). PDE9 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various signaling pathways within the brain. The enzyme is highly expressed in brain regions associated with cognition, such as the cortex and hippocampus.
The inhibition of PDE9A prevents the breakdown of cGMP, leading to an elevation of its levels in the brain and cerebrospinal fluid (CSF). This modulation of cGMP signaling is a promising therapeutic strategy for cognitive disorders, including Alzheimer's disease.
A notable example is PF-04447943 , a 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This compound was identified as a potent, selective, and brain-penetrant inhibitor of PDE9A. Studies have confirmed its ability to elevate cGMP levels in the CSF of rodents and healthy human volunteers. The pyrazolopyrimidinone (B8486647) scaffold of these inhibitors is crucial for binding, typically forming hydrogen bonds with Gln453 and π–π stacking interactions with Phe456 in the active site of PDE9A. Other pyrazolopyrimidinone derivatives, such as compound 1k , have also been developed with potent PDE9A inhibition, demonstrating IC50 values as low as 2.0 nM. The engagement of this neurological target and the subsequent modulation of the cGMP biochemical pathway highlight the potential of these compounds for treating neurodegenerative diseases.
Q & A
What spectroscopic techniques are recommended for structural confirmation of 6-Pyridin-3-ylpyrimidin-4-ol, and how should data be interpreted?
Basic Research Question
To confirm the structure of this compound, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential. Mass spectrometry (MS) provides molecular weight validation via high-resolution electrospray ionization (HR-ESI). Infrared (IR) spectroscopy identifies functional groups like the hydroxyl (-OH) and pyridine rings. For NMR, use deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent to avoid proton exchange interference with the hydroxyl group. Cross-validate spectral data with computational tools (e.g., ChemDraw predictions) and reference libraries .
How can researchers resolve discrepancies in NMR data for substituted pyrimidine derivatives?
Advanced Research Question
Discrepancies in NMR data may arise from tautomerism, solvent effects, or impurities. For this compound, perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts). Use deuterated solvents with varying polarity (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Purify the compound via recrystallization or column chromatography to eliminate impurities. Compare experimental data with density functional theory (DFT)-calculated chemical shifts for validation .
What synthetic pathways are optimal for this compound, and how are intermediates characterized?
Basic Research Question
A common route involves coupling pyridin-3-ylboronic acid with 4-hydroxypyrimidine derivatives via Suzuki-Miyaura cross-coupling. Key intermediates include halogenated pyrimidines (e.g., 4-chloropyrimidine), which are characterized using LC-MS and thin-layer chromatography (TLC). Monitor reaction progress with in-situ IR to track hydroxyl group formation. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) for higher yields .
What strategies are effective for analyzing hydroxyl group reactivity in pyrimidin-4-ol derivatives?
Advanced Research Question
The hydroxyl group in pyrimidin-4-ol derivatives can undergo alkylation, acylation, or oxidation. Use kinetic studies under varying pH and temperature to assess reactivity. For alkylation, employ Mitsunobu conditions (DIAD, PPh₃) with alcohols. Monitor reaction pathways using LC-MS/MS and quantify byproducts via HPLC. Computational modeling (e.g., molecular docking) predicts steric and electronic effects of substituents on reactivity .
How should this compound be stored to ensure long-term stability?
Basic Research Question
Store the compound in amber glass vials under inert gas (argon or nitrogen) at -20°C to prevent oxidation and hydrolysis. Pre-dry storage containers to avoid moisture absorption. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) and analyze degradation products via LC-MS. Use desiccants like silica gel in storage environments .
What computational methods predict the biological target interactions of this compound?
Advanced Research Question
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model binding affinities with enzymes like kinases or phosphodiesterases. Use Schrödinger’s Glide or AutoDock Vina for docking studies. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Cross-reference with structural analogs (e.g., pyrazolo[4,3-d]pyrimidines) for activity trends .
How can solubility profiles of this compound be determined experimentally?
Basic Research Question
Use the shake-flask method: dissolve the compound in saturated solutions of water, DMSO, ethanol, and buffers (pH 1–13). Quantify solubility via UV-Vis spectroscopy at λmax (~270 nm for pyrimidines). Calculate partition coefficients (LogP) using octanol-water mixtures. For low solubility, consider co-solvency studies with PEG-400 or cyclodextrin inclusion complexes .
How do researchers address contradictions in biological activity data across studies?
Advanced Research Question
Contradictions may stem from assay variability (e.g., cell lines, incubation times). Standardize protocols using guidelines like NIH’s Assay Guidance Manual. Perform dose-response curves (IC₅₀/EC₅₀) in triplicate and validate with orthogonal assays (e.g., enzymatic vs. cell-based). Use meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers. Report results following FAIR data principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

